

Application of Nickel Citrate in Biochemical Assays: A Comprehensive Guide

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Compound of Interest

Compound Name: Nickel citrate

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This document provides detailed application notes and protocols relevant to the use of nickel and citrate in key biochemical assays. While **nickel citrate** is a readily available nickel salt, its direct application in biological assays is nuanced due to the dual-functional nature of its components: the bioactive Ni^{2+} ion and the chelating, metabolically active citrate molecule.

These notes address the theoretical and practical considerations of using **nickel citrate** and provide standardized protocols for assays where nickel and citrate are relevant. The information is intended to guide researchers in designing experiments and interpreting results when studying the effects of nickel ions or citrate on biological systems.

Application Note 1: Purification of His-tagged Proteins using Immobilized Metal Affinity Chromatography (IMAC)

Introduction and a Discussion on the Use of Nickel Citrate

Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag). The principle of IMAC relies on the ability of histidine residues to form coordination complexes with

divalent metal ions, most commonly nickel (Ni^{2+}), which are immobilized on a chromatography resin.

While various nickel salts can be used to "charge" the resin with Ni^{2+} ions, **nickel citrate** is generally not recommended for this purpose. The citrate anion is a multidentate chelating agent, meaning it can bind tightly to nickel ions. If **nickel citrate** were used to charge a resin, or if citrate is included in the binding or wash buffers, it can compete with the chelating ligand on the resin (e.g., Nitrilotriacetic acid - NTA) and strip the Ni^{2+} ions from the column, thereby preventing the His-tagged protein from binding. However, some protocols have noted that low concentrations of citrate buffer (up to 60 mM) may be tolerated by certain high-density Ni-NTA resins. For consistent and reliable results, non-chelating salts like nickel(II) sulfate (NiSO_4) or nickel(II) chloride (NiCl_2) are the standard choices for charging IMAC resins.

Experimental Protocol: His-tagged Protein Purification using Ni-NTA Resin

This protocol describes the purification of a His-tagged protein from an E. coli lysate under native conditions using a Ni-NTA agarose resin charged with a standard nickel salt.

Materials:

- Lysis Buffer: 50 mM NaH_2PO_4 , 300 mM NaCl, 10 mM imidazole, pH 8.0.
- Wash Buffer: 50 mM NaH_2PO_4 , 300 mM NaCl, 20 mM imidazole, pH 8.0.
- Elution Buffer: 50 mM NaH_2PO_4 , 300 mM NaCl, 250 mM imidazole, pH 8.0.
- Resin Charging Solution: 0.1 M NiSO_4 .
- Ni-NTA Agarose Resin
- Lysozyme
- DNase I
- Protease Inhibitor Cocktail (EDTA-free)

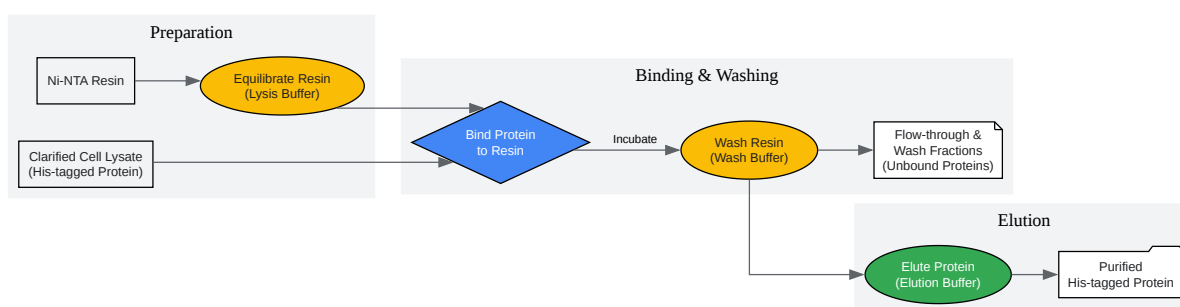
Procedure:

- Cell Lysis:
 - Thaw the cell pellet of E. coli expressing the His-tagged protein on ice.
 - Resuspend the pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste). Add protease inhibitors.
 - Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
 - Add DNase I to a final concentration of 5 µg/mL.
 - Sonicate the suspension on ice to complete cell lysis and reduce viscosity.
 - Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C. Collect the supernatant.
- Resin Preparation and Charging (if using uncharged resin):
 - Wash the Ni-NTA resin with 5 column volumes of sterile, deionized water.
 - Load the resin with nickel by incubating with 2 column volumes of 0.1 M NiSO₄ for 5-10 minutes.
 - Wash away excess nickel with 5-10 column volumes of deionized water, followed by 5 column volumes of Lysis Buffer to equilibrate the column.
- Protein Binding:
 - Add the clarified lysate to the equilibrated Ni-NTA resin.
 - Incubate for 1-2 hours at 4°C with gentle mixing to allow the His-tagged protein to bind to the resin.
- Washing:
 - Pack the resin into a chromatography column.

- Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the His-tagged protein by applying 5-10 column volumes of Elution Buffer. The high concentration of imidazole will compete with the His-tag for binding to the nickel ions, releasing the protein.
 - Collect the eluate in fractions and analyze by SDS-PAGE to assess purity.

Note on the Use of **Nickel Citrate**: If a researcher were to attempt to use **nickel citrate**, it would be critical to ensure that the pH and buffer composition do not favor the formation of a stable nickel-citrate complex that would prevent the nickel from interacting with the NTA resin. Given that citrate's chelation is pH-dependent, extensive optimization would be required, and success is not guaranteed. Standard protocols explicitly advise against using chelators like citrate in the buffers.^{[1][2]}

Visualization: IMAC Workflow



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Figure 1. Workflow for His-tagged protein purification via IMAC.

Application Note 2: Modulation of Histone Acetylation

Introduction and a Discussion on the Use of Nickel Citrate

Histone post-translational modifications are critical for regulating chromatin structure and gene expression. Histone acetylation, controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is generally associated with a more open chromatin state and transcriptional activation. Several studies have shown that nickel compounds can inhibit the activity of HATs, leading to histone hypoacetylation.[3][4] This effect is considered one of the epigenetic mechanisms of nickel-induced carcinogenesis.

The existing literature exclusively uses simple nickel salts like NiCl_2 to investigate these effects. The use of **nickel citrate** in such assays would introduce two variables: the Ni^{2+} ion, which is the likely inhibitor of HAT activity, and the citrate ion. Citrate is a key metabolite that can be converted to acetyl-CoA, the substrate for HATs, via the enzyme ATP-citrate lyase (ACL). Therefore, introducing citrate could potentially influence the acetyl-CoA pool and confound the interpretation of nickel's direct effect on HAT activity. However, in an in vitro assay with purified components and a defined concentration of acetyl-CoA, **nickel citrate** would likely act as a source of inhibitory Ni^{2+} ions, assuming the complex dissociates in the assay buffer. The stability constant ($\log K$) for the NiCit^- complex is approximately 5.5, indicating moderate stability. In a buffered solution, an equilibrium will exist between the complex and free Ni^{2+} ions.

Experimental Protocol: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is for a non-radioactive, colorimetric in vitro assay to measure HAT activity and its inhibition by nickel compounds.

Materials:

- HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
- Recombinant HAT enzyme (e.g., p300).

- Histone H4 peptide substrate.
- Acetyl-CoA.
- Nickel compound solution (e.g., NiCl_2 or **nickel citrate**, dissolved in water).
- DTNB (Ellman's reagent) for detecting free CoA.
- 96-well microplate.
- Microplate reader.

Procedure:

- Reagent Preparation:
 - Prepare a reaction mixture containing HAT Assay Buffer, HAT enzyme, and histone H4 peptide substrate.
 - Prepare serial dilutions of the nickel compound (e.g., from 1 μM to 1 mM final concentration).
- Assay Setup:
 - In a 96-well plate, add 50 μL of the HAT reaction mixture to each well.
 - Add 10 μL of the diluted nickel compound or vehicle control (water) to the appropriate wells.
 - Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction:
 - Start the reaction by adding 20 μL of Acetyl-CoA to each well.
 - Incubate the plate at 30°C for 30-60 minutes.
- Detection:

- Stop the reaction and develop the signal by adding 20 μL of DTNB solution. DTNB reacts with the free CoA-SH group produced during the reaction to generate a yellow product.
- Measure the absorbance at 412 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of HAT activity remaining at each nickel concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the nickel concentration to determine the IC_{50} value.

Note on the Use of **Nickel Citrate**: When using **nickel citrate**, it is important to consider the stability of the complex in the assay buffer. The effective concentration of "free" Ni^{2+} available to inhibit the enzyme may be lower than the total concentration of **nickel citrate** added. A parallel experiment using a non-chelating salt like NiCl_2 is recommended for comparison.

Quantitative Data: Inhibition of Histone Acetylation by Nickel Compounds

Compound	Assay System	Target	Effect	Quantitative Value	Reference
Nickel (unspecified)	In vivo (Yeast & Mammalian Cells)	Histone H4 Acetylation	Decrease in acetylation	N/A	[1]
Ni ²⁺ (from NiCl ₂)	In vivo (Human Hepatoma Cells)	Global Histone Acetylation	Dose-dependent decrease	Significant decrease at >600 µM	
Ni ²⁺	In vitro HAT assay	Histone Acetyltransferase (HAT)	Inhibition	Confirmed in vitro inhibition	
Nickel(II)	In vivo (Human & Rat Cells)	Acetylation of H2A, H2B, H3, H4	Concentration-dependent decrease	N/A	

Application Note 3: Modulation of Cellular Signaling Pathways

Introduction and a Discussion on the Use of Nickel Citrate

Nickel is a known environmental stressor that can activate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. Specifically, nickel compounds have been shown to induce the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key regulator of cellular responses to stress, apoptosis, and inflammation. This activation is thought to contribute to nickel's toxic and carcinogenic effects.

As with other assays, studies on nickel-induced signaling typically employ simple salts like NiCl₂ or NiSO₄ to ensure that the observed effect is due to the Ni²⁺ ion. The use of **nickel citrate** would introduce citrate, which can be metabolized and potentially alter the cellular energy state, a factor known to influence signaling pathways. This could complicate the interpretation of results. However, for cell culture experiments, **nickel citrate** added to the

medium would dissociate to some extent, releasing Ni^{2+} ions that could then activate the JNK pathway. The cellular uptake and bioavailability of nickel from the citrate complex might differ from that of free nickel ions from a simple salt, a factor that would need to be considered.

Experimental Protocol: Western Blot Analysis of JNK Phosphorylation

This protocol describes a method to assess the activation of the JNK pathway in cultured cells following exposure to a nickel compound.

Materials:

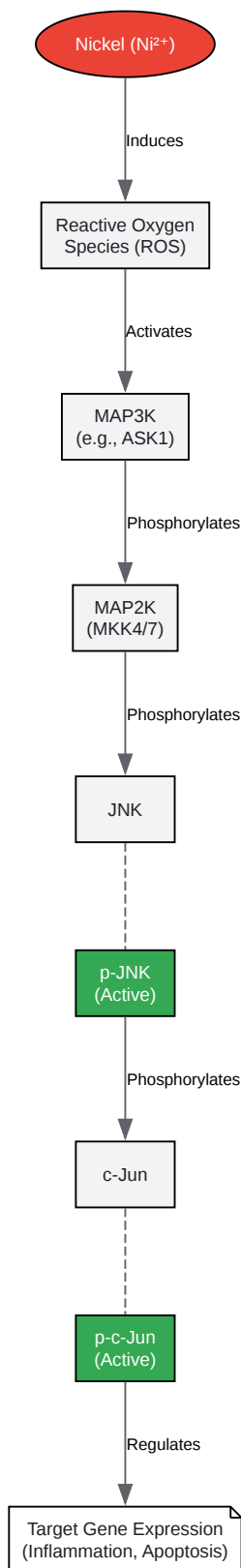
- Human lung epithelial cells (e.g., A549) or macrophages (e.g., BMDMs).
- Cell culture medium and supplements.
- Nickel solution (e.g., NiCl_2 or **nickel citrate** dissolved in sterile water).
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and Western blotting equipment.
- Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Rabbit anti-total-JNK.
- HRP-conjugated anti-rabbit secondary antibody.
- Enhanced Chemiluminescence (ECL) substrate.

Procedure:

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - Treat the cells with various concentrations of the nickel compound (e.g., 0, 100, 500, 1000 μM) for a specified time (e.g., 6-24 hours).

- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold RIPA buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
 - Boil the samples at 95°C for 5 minutes.
 - Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe with an antibody for total JNK as a loading control.

Visualization: Nickel-Induced JNK/MAPK Signaling Pathway



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Figure 2. Simplified pathway of JNK activation by nickel ions.

Application Note 4: Assays of Citrate-Utilizing Enzymes

Introduction and a Discussion on the Use of Nickel Citrate

Citrate is a central node in metabolism. Two key enzymes that utilize cytosolic citrate are 6-phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis, and ATP-citrate lyase (ACL), which generates acetyl-CoA for fatty acid and cholesterol synthesis.

- 6-Phosphofructokinase (PFK): Citrate is a well-known allosteric inhibitor of PFK. When cellular energy levels are high, citrate accumulates and exits the mitochondria, signaling to inhibit PFK and slow down glycolysis.
- ATP-Citrate Lyase (ACL): ACL catalyzes the conversion of citrate and Coenzyme A to oxaloacetate and acetyl-CoA. This is the primary source of cytosolic acetyl-CoA.

In assays for these enzymes, **nickel citrate** would be a problematic reagent. For a PFK inhibition assay, both citrate and nickel could potentially inhibit the enzyme, making it impossible to attribute the effect to one component. For an ACL activity assay, citrate is the substrate. Using **nickel citrate** would introduce nickel ions that could inhibit the enzyme or other coupling enzymes in the assay system. Therefore, to study the effects of citrate, sodium citrate is used. To study the effects of nickel, a simple nickel salt would be used.

Experimental Protocol: PFK Activity Assay (Coupled Enzyme Assay)

This protocol measures PFK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT.

- Fructose-6-Phosphate (F6P).
- ATP.
- Coupling Enzyme Mix: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
- NADH.
- Sample (cell or tissue lysate).
- Inhibitor (e.g., Sodium Citrate).
- 96-well UV-transparent plate.
- Spectrophotometer capable of reading at 340 nm.

Procedure:

- Reaction Mixture Preparation:
 - Prepare a master mix in Assay Buffer containing F6P, ATP, the coupling enzyme mix, and NADH.
- Assay Setup:
 - Add 180 μ L of the master mix to each well of a 96-well plate.
 - If testing inhibition, add the inhibitor (e.g., sodium citrate) and pre-incubate for 5 minutes.
 - Add 20 μ L of the sample (lysate) to initiate the reaction.
- Measurement:
 - Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
 - Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is proportional to the PFK activity.

- Data Analysis:
 - Calculate the rate of change in absorbance ($\Delta A_{340}/\text{min}$).
 - Use the molar extinction coefficient of NADH ($6220 \text{ M}^{-1}\text{cm}^{-1}$) to convert the rate into specific activity ($\mu\text{mol}/\text{min}/\text{mg}$ of protein).

Quantitative Data: Regulation of PFK by Citrate

Compound	Enzyme Source	Effect	Quantitative Value (K_i or IC_{50})	Reference
Citrate	Rat-kidney cortex PFK	Inhibition	Potentiates ATP inhibition	N/A
Citrate	PFK from various animal muscles & nervous tissues	Inhibition	N/A	

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and sample types. Always follow appropriate laboratory safety procedures.

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